AZD2066

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Modulation von mGluR5-Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf mGluR5-Rezeptoren abzielen.

Wirkmechanismus

AZD2066 entfaltet seine Wirkungen durch selektive Bindung an den metabotropen Glutamatrezeptor-Subtyp 5 (mGluR5) und wirkt als negativer allosterischer Modulator. Diese Bindung hemmt die Aktivität des Rezeptors, was zu nachgeschalteten Effekten auf zelluläre Signalwege führt. Die Modulation von mGluR5-Rezeptoren ist mit verschiedenen therapeutischen Wirkungen verbunden, darunter Analgesie und Anxiolyse .

Wirkmechanismus

Target of Action

AZD2066 is a selective, orally active, and brain-penetrant antagonist of metabotropic glutamate receptor 5 (mGluR5) . The mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, particularly in pain perception and mood disorders .

Mode of Action

As an antagonist, this compound works by binding to the mGluR5 receptor and inhibiting its activity . This inhibition can lead to changes in the cellular response to glutamate, a key neurotransmitter in the brain.

Biochemical Pathways

The primary pathway affected by this compound is the glutamatergic system . By inhibiting mGluR5, this compound can modulate the activity of this system, potentially affecting various downstream effects related to pain perception and mood regulation .

Pharmacokinetics

In vitro studies suggest that this compound can inhibit several cytochrome P450 enzymes, which could potentially affect its metabolism and bioavailability . Dynamic prediction models suggest that the risk of clinically relevant drug-drug interactions is low .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of mGluR5. This can lead to changes in neuronal signaling and potentially result in antinociceptive (pain-reducing) effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the metabolism of this compound and alter its effects . Additionally, individual factors such as age, health status, and genetic variations could also influence the action of this compound . .

Biochemische Analyse

Biochemical Properties

AZD2066 interacts with the mGluR5, a type of metabotropic glutamate receptor . It acts as an antagonist, meaning it binds to this receptor and inhibits its function . The compound’s interaction with mGluR5 has been shown to have antinociception effects, which could be beneficial in pain management .

Cellular Effects

In cellular processes, this compound’s antagonistic action on mGluR5 can influence cell function. For instance, it has been shown to inhibit Ca2+ response in mGlu5/HEK cells and striatal, hippocampal, and cortical cultures . This suggests that this compound may play a role in regulating calcium signaling pathways within these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mGluR5 receptor and inhibiting its function . This binding interaction can lead to changes in cellular processes such as calcium signaling, which can ultimately influence cell function .

Temporal Effects in Laboratory Settings

The effects of this compound appear to be dose-dependent and long-lasting . In rats trained to discriminate MTEP from no drug, the discriminative half-life of this compound was found to be 21.93 hours . This suggests that this compound has a long duration of action, which could be beneficial in maintaining its therapeutic effects over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in rats, this compound caused full and dose-dependent AZD9272-appropriate responding . This suggests that the effects of this compound can be modulated by adjusting the dosage .

Metabolic Pathways

This suggests that this compound may interact with these enzymes and potentially influence various metabolic pathways .

Transport and Distribution

Given its oral bioavailability and brain penetrance , it can be inferred that this compound is capable of crossing biological barriers such as the blood-brain barrier.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD2066 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenSpezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Fortschrittliche Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Produktionseffizienz zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD2066 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AZD9272: Ein weiterer selektiver mGluR5-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

MTEP: Ein bekannter mGluR5-Antagonist, der in präklinischen Studien verwendet wird.

Fenobam: Ein mGluR5-Antagonist mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Einzigartigkeit von AZD2066

This compound ist einzigartig durch seine hohe Selektivität für mGluR5-Rezeptoren und seine Fähigkeit, die Blut-Hirn-Schranke effektiv zu durchdringen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von mGluR5 bei Erkrankungen des zentralen Nervensystems und für die Entwicklung potenzieller Therapeutika .

Eigenschaften

IUPAC Name |

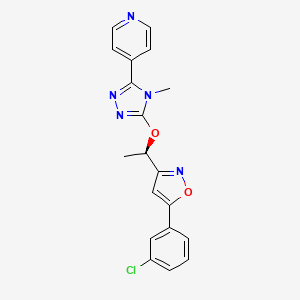

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHYTICXCLKDG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934282-55-0 | |

| Record name | AZD-2066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)